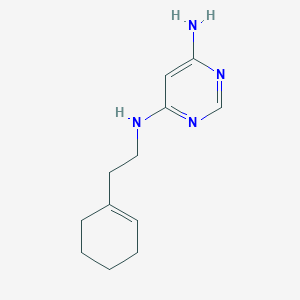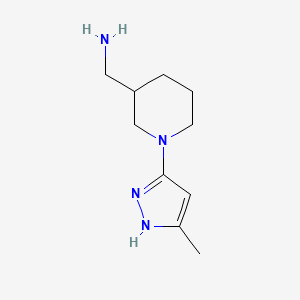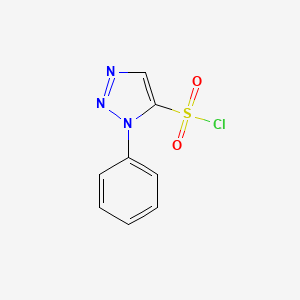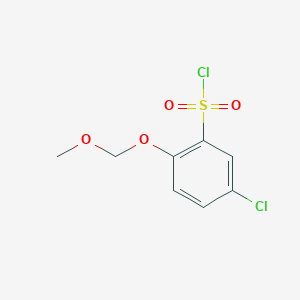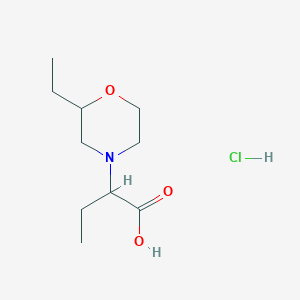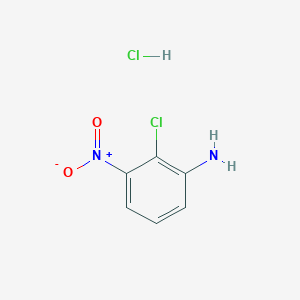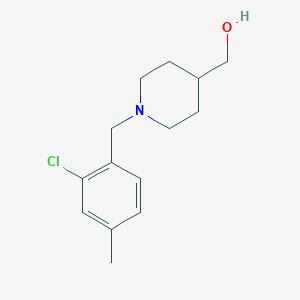![molecular formula C12H17NO4S B1475305 2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-47-7](/img/structure/B1475305.png)
2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a member of the indole family and acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. In
Scientific Research Applications
Synthesis and Biological Activity
A series of new acylhydrazones derived from 2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid have been synthesized, showing strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were evaluated for their anti-HIV, antimicrobial activities, and potential as drug candidates through computational prediction of ADME and toxicity profiles, indicating their compliance with Lipinski's rule of five for good solubility and permeability (Tatar et al., 2016).
Synthesis and complexation of 3-methyl-2-(phenylsulfonamido)butanoic acid with metals such as Cu, Zn, Fe, Ni, and Cd have been explored. The synthesized compounds exhibited promising antimicrobial, antifungal, and enzyme inhibition activities, suggesting their potential for various therapeutic applications (Danish et al., 2021).
Antimicrobial and Antifungal Effects
- Derivatives of this compound containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Mickevičienė et al., 2015).
Novel Catalytic Applications
- The novel synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 demonstrates the use of this compound derivatives in catalysis. This approach introduces an efficient and environmentally friendly method for preparing compounds with potential biological activity, showcasing the versatility of these sulfonamide derivatives in synthetic chemistry (Ghasemzadeh & Akhlaghinia, 2017).
Synthesis of Ionic Liquids
- The compound has been utilized in the synthesis of a new class of ionic liquids through solvent-free conditions, highlighting its utility in green chemistry applications. This showcases the role of this compound derivatives in facilitating environmentally friendly chemical processes (Fringuelli et al., 2004).
properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-6-9(2)8-10/h5-8,11H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXETIWPGGWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC(=C1)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)
